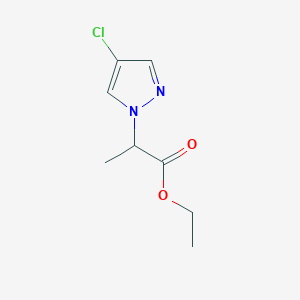![molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3](/img/structure/B1359285.png)
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline, often referred to as CDI, is an important organic compound used in many scientific research applications. It is a derivative of aniline, an aromatic amine found in many natural and synthetic materials. CDI is an important reagent used in the synthesis of other compounds and has been used in numerous scientific studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel quinoline derivatives, which are important in medicinal chemistry. For instance, Walter (1994) demonstrated the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using similar compounds, showcasing their utility in creating complex organic structures (Walter, 1994).
- Liu and Lu (2010) reported the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, emphasizing the role of sulfonyl groups (similar to those in the queried compound) in achieving high enantioselectivity in organic synthesis (Liu & Lu, 2010).
Biological Activity and Applications
- The compound has been involved in the discovery and optimization of novel agonists for GPR119, a receptor implicated in various physiological processes. Wang et al. (2014) discussed the synthesis of oxadiazoles, related to the structure of the queried compound, and their role in improving pharmacokinetic properties (Wang et al., 2014).
- Lakshman, Murthy, and Rao (2020) conducted a study on the antioxidant properties of Anthraquinone analogues, including a compound similar to the one , demonstrating its potential in antioxidant applications (Lakshman, Murthy, & Rao, 2020).
Pharmaceutical Research
- In the field of pharmaceutical chemistry, the compound has been used in synthesizing various biologically active molecules. PradeepP. et al. (2015) explored its use in synthesizing Schiff bases with potential antibacterial and anticancer activities (PradeepP. et al., 2015).
Chemical Reactions and Mechanisms
- Gataullin et al. (2002) reported on the synthesis and cyclization of substituted 2-(1-methyl-2-butenyl)anilines, highlighting the chemical reactivity and potential applications in complex organic syntheses (Gataullin et al., 2002).
Safety And Hazards
Orientations Futures
The future directions in the field of imidazole compounds and similar heterocycles involve the development of novel methods for their synthesis, as well as the exploration of their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science1.
Please note that this is a general overview and may not apply specifically to “2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline”. For more specific information, further research would be needed.
Propriétés
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKUDLPEQAOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

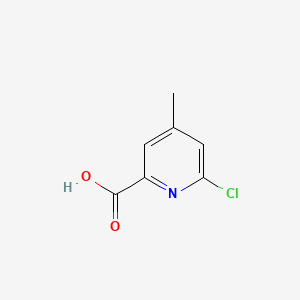
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
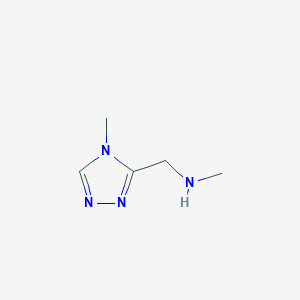
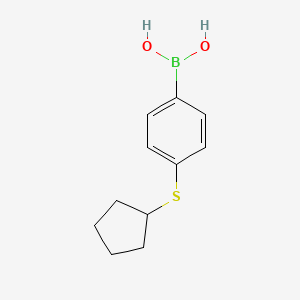
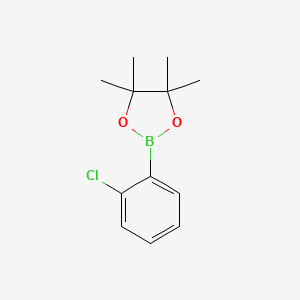
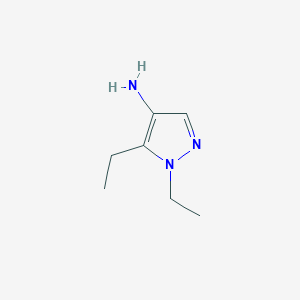
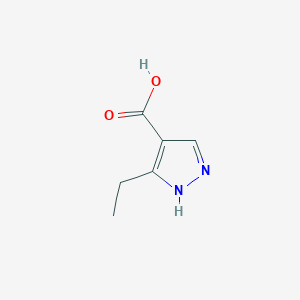
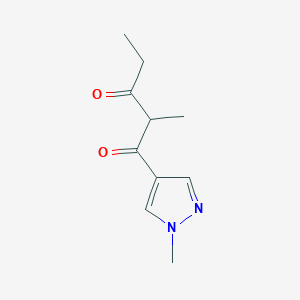
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
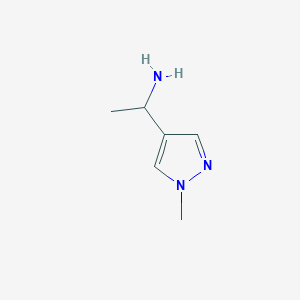
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
